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Introduction
7α-methyl-19-nortestosterone, commonly known as MENT or trestolone, is a potent synthetic

androgenic-anabolic steroid (AAS) derived from nandrolone (19-nortestosterone).[1] Developed

for potential applications in male hormonal contraception and androgen replacement therapy,

MENT exhibits a unique pharmacological profile that distinguishes it from other androgens.[1]

This technical guide provides an in-depth overview of the molecular structure, physicochemical

properties, and biological activities of MENT, with a focus on quantitative data, experimental

methodologies, and the underlying signaling pathways.

Molecular Structure and Physicochemical
Properties
MENT is structurally characterized by the addition of a methyl group at the 7α position of the

nandrolone backbone.[2] This modification significantly influences its biological activity and

metabolic fate.
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Property Value Source(s)

Chemical Name 7α-methyl-19-nortestosterone [2]

Synonyms
Trestolone, MENT, 7α-

methylnandrolone
[2]

IUPAC Name

(7R,8R,9S,10R,13S,14S,17S)-

17-hydroxy-7,13-dimethyl-

1,2,6,7,8,9,10,11,12,13,14,15,

16,17-

hexahydrocyclopenta[a]phena

nthren-3(2H)-one

N/A

Molecular Formula C₁₉H₂₈O₂

Molecular Weight 288.43 g/mol

Melting Point 138-141 °C

Solubility

Soluble in ethanol and DMSO.

Specific quantitative solubility

data in a range of solvents is

not readily available in the

reviewed literature.

N/A

Pharmacological Properties
MENT's pharmacological profile is defined by its potent androgenic and anabolic effects,

mediated through its interaction with the androgen receptor (AR), as well as its significant

progestational activity. A key feature of MENT is its resistance to 5α-reduction, the process that

converts testosterone to the more potent androgen dihydrotestosterone (DHT). However,

MENT can be aromatized to the estrogenic metabolite 7α-methyl-estradiol.

Receptor Binding Affinity
MENT exhibits a high binding affinity for the androgen receptor and a notable affinity for the

progesterone receptor (PR).
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Receptor
Binding Affinity (Relative
to standard)

Source(s)

Androgen Receptor (AR)

High affinity, reported to be

more potent than testosterone

and DHT in transactivation

assays.

N/A

Progesterone Receptor (PR)
Binding affinity is comparable

to that of progesterone.
N/A

Note: Specific Kᵢ or IC₅₀ values from multiple, directly comparable studies are not consistently

available in the public domain, preventing a more detailed quantitative comparison in this table.

Anabolic and Androgenic Activity
MENT is recognized as a highly potent anabolic and androgenic agent, with studies suggesting

its anabolic effects are significantly greater than those of testosterone. The Hershberger assay

is the standard in vivo method for assessing the anabolic and androgenic activities of

androgens.
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Compound

Anabolic
Activity
(Levator Ani
Muscle)

Androgenic
Activity
(Ventral
Prostate/Semi
nal Vesicles)

Anabolic/Andr
ogenic Ratio

Source(s)

7α-Methyl-19-

Nortestosterone

(MENT)

Reported to be

approximately 10

times more

potent than

testosterone in

anabolic

bioassays.

Potent

androgenic

activity, but

relatively lower

potency on the

prostate

compared to its

anabolic effects

due to lack of 5α-

reduction.

Favorable,

though specific

numerical ratios

from

standardized

Hershberger

assays are not

consistently

reported across

literature.

N/A

Testosterone
Reference

standard

Reference

standard
~1 N/A

Metabolism
The metabolism of MENT is characterized by two key pathways:

Aromatization: MENT can be converted by the enzyme aromatase to 7α-methyl-estradiol, an

active estrogen.

Resistance to 5α-Reduction: The 7α-methyl group sterically hinders the action of the 5α-

reductase enzyme, preventing the conversion of MENT to a more potent androgen in tissues

like the prostate.

Signaling Pathways
The biological effects of MENT are primarily mediated through the activation of the androgen

and progesterone receptors, which are ligand-activated transcription factors.

Androgen Receptor Signaling Pathway
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Upon binding MENT, the androgen receptor undergoes a conformational change, dissociates

from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the

MENT-AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-

activators and initiating the transcription of target genes. In skeletal muscle, AR activation is

known to involve the IGF-1/IGF-1R-PI3K/Akt-mTOR pathway, which is crucial for muscle

hypertrophy.
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Androgen Receptor Signaling Pathway for MENT.

Progesterone Receptor Signaling Pathway
Similar to its action on the AR, MENT binds to the progesterone receptor, leading to its

dimerization, nuclear translocation, and binding to progesterone response elements (PREs) in

the promoter regions of target genes. This activation can influence a variety of physiological

processes, particularly in reproductive tissues.
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Progesterone Receptor Signaling Pathway for MENT.

Experimental Protocols
Synthesis of 7α-Methyl-19-Nortestosterone
A common synthetic route to MENT involves the 1,6-conjugate addition of a methyl group to a

19-nortestosterone derivative. A general workflow is outlined below.

19-Nortestosterone Derivative
(e.g., 17β-acetoxy-4,6-estradien-3-one)

1,6-Conjugate Addition
(Methylmagnesium halide, Cu(I) catalyst)

7α-Methyl-19-Nortestosterone
(MENT)

Click to download full resolution via product page

General Synthesis Workflow for MENT.

A detailed experimental protocol would involve the careful control of reaction conditions,

including temperature, solvent, and stoichiometry of reagents, followed by purification steps

such as chromatography to isolate the desired 7α-methyl isomer.

Androgen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of MENT to the androgen receptor.
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Prepare Androgen Receptor
(e.g., from rat ventral prostate cytosol)

Incubate AR, Radioligand, and MENT

Radiolabeled Androgen
(e.g., [³H]-R1881) MENT (at various concentrations)

Separate Bound and Free Ligand
(e.g., dextran-coated charcoal)

Measure Radioactivity of Bound Fraction

Analyze Data to Determine IC₅₀/Kᵢ

Click to download full resolution via product page

Workflow for an Androgen Receptor Competitive Binding Assay.

The protocol involves incubating a fixed concentration of a radiolabeled androgen with the

androgen receptor in the presence of varying concentrations of MENT. The ability of MENT to

displace the radioligand is measured, and the concentration at which 50% of the radioligand is

displaced (IC₅₀) is used to determine the binding affinity (Kᵢ).

Hershberger Assay
This in vivo assay evaluates the anabolic and androgenic activity of MENT in castrated male

rats.
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Workflow for the Hershberger Assay.

The assay involves administering MENT to castrated rats and then measuring the weight

changes in specific androgen-sensitive tissues, such as the levator ani muscle (anabolic) and

the ventral prostate and seminal vesicles (androgenic). These weight changes are compared to

those in control animals to determine the anabolic and androgenic potency.

Conclusion
7α-methyl-19-nortestosterone (MENT) is a potent synthetic steroid with a distinct

pharmacological profile characterized by high anabolic and androgenic activity, significant

progestational effects, and a unique metabolic pathway that avoids 5α-reduction. These

properties have made it a compound of interest for male contraception and androgen

replacement therapy. Understanding its molecular structure, receptor interactions, and

downstream signaling pathways is crucial for its potential therapeutic development and for
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researchers investigating the structure-activity relationships of anabolic-androgenic steroids.

This technical guide provides a foundational overview to support further research and

development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

